A copper-catalyzed asymmetric oxime propargylation enables the synthesis of the gliovirin tetrahydro-1,2-oxazine core†
Chemical Science Pub Date: 2020-10-15 DOI: 10.1039/D0SC04802J
Abstract
The bicyclic tetrahydro-1,2-oxazine subunit of gliovirin is synthesized through a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. Oxidative elaboration to the fully functionalized bicycle was achieved through a series of mild transformations. Central to this approach was the development of the first catalytic, enantioselective propargylation of an oxime to furnish a key N-hydroyxamino ester intermediate.
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Journal Nameļ¼Chemical Science
Research Products
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BenzoBthiophene-7-carbaldehyde
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